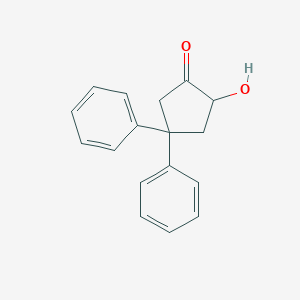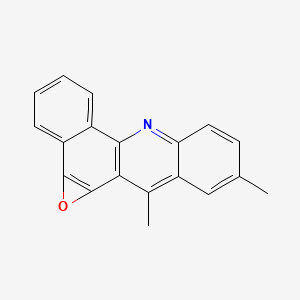
7,9-Dimethylbenz(c)acridine-5,6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethylbenz©acridine-5,6-oxide is a polycyclic aromatic compound with the molecular formula C19H15NO It is a derivative of benz©acridine, characterized by the presence of two methyl groups at positions 7 and 9, and an oxide group at positions 5 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylbenz©acridine-5,6-oxide typically involves the following steps:
Starting Material: The synthesis begins with benz©acridine.
Oxidation: The oxidation of the 5,6-positions to form the oxide group can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 7,9-Dimethylbenz©acridine-5,6-oxide may involve large-scale methylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
7,9-Dimethylbenz©acridine-5,6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benz©acridine derivatives.
科学的研究の応用
7,9-Dimethylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 7,9-Dimethylbenz©acridine-5,6-oxide involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS) during its metabolic activation, contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
7,10-Dimethylbenz©acridine: Another dimethyl derivative with methyl groups at positions 7 and 10.
Benz©acridine: The parent compound without methyl or oxide groups.
7-Methylbenz©acridine: A monomethyl derivative with a methyl group at position 7.
Uniqueness
7,9-Dimethylbenz©acridine-5,6-oxide is unique due to the specific positioning of its methyl and oxide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxide group at positions 5 and 6 is particularly significant, as it influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.
特性
CAS番号 |
160543-12-4 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
16,19-dimethyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NO/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18-19(16)21-18/h3-9H,1-2H3 |
InChIキー |
KUIHHDYKZJMFDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C5=C3O5)N=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
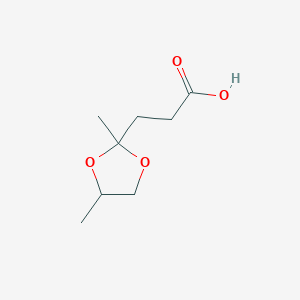
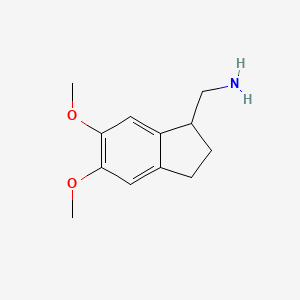
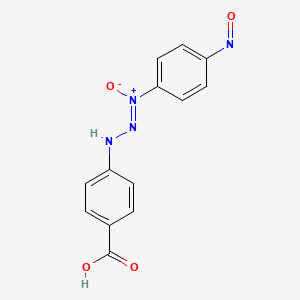
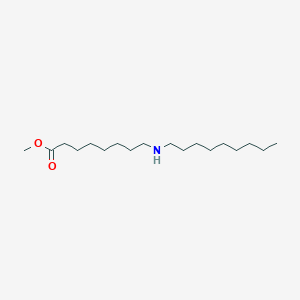
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
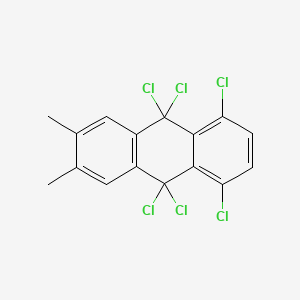
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)

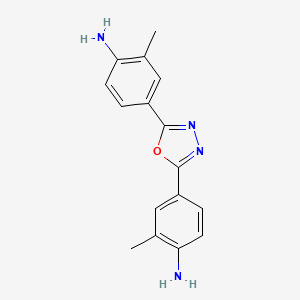


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
